molecular formula C23H22ClN3O3S B10758791 N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide

N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide

Cat. No.: B10758791
M. Wt: 456.0 g/mol
InChI Key: YMJLSOJLEXWATP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique structure combining a chlorophenyl group, a methyl group, and a pyrrole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorophenylamine with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with 3,4,5-trimethylpyrrole-2-carboxaldehyde under acidic conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide

Uniqueness

N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide is unique due to the presence of both the chlorophenyl and pyrrole moieties, which contribute to its distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]indole-5-sulfonamide

InChI

InChI=1S/C23H22ClN3O3S/c1-13-14(2)22(25-15(13)3)12-20-19-11-18(8-9-21(19)26-23(20)28)31(29,30)27(4)17-7-5-6-16(24)10-17/h5-11,25H,12H2,1-4H3

InChI Key

YMJLSOJLEXWATP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)CC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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